molecular formula C29H26ClNO5 B11207273 Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207273
M. Wt: 504.0 g/mol
InChI Key: NHYGZXBHFBYCKC-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including benzyl, chlorophenyl, and benzyloxy groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is primarily related to its interaction with calcium channels. The compound can bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition can lead to vasodilation and a decrease in blood pressure, making it potentially useful in the treatment of hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the benzyloxy and chlorophenyl groups may enhance its binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C29H26ClNO5

Molecular Weight

504.0 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H26ClNO5/c1-34-28(32)25-17-31(16-20-11-13-23(30)14-12-20)18-26(29(33)35-2)27(25)22-9-6-10-24(15-22)36-19-21-7-4-3-5-8-21/h3-15,17-18,27H,16,19H2,1-2H3

InChI Key

NHYGZXBHFBYCKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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